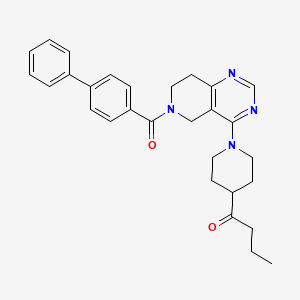
PK-Thpp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PK-Thpp is a potent antagonist of the tandem pore potassium channel subunit TASK-3 (KCNK9, K2P9.1). It has an IC 50 value of 35 nM for TASK-3 compared to 303 nM for TASK-1 and shows more than 140-fold selectivity over a wider range of potassium channels . It acts as a respiratory stimulant, stimulating breathing in isoflurane-anesthetized rats .
Molecular Structure Analysis
PK-Thpp has a chemical formula of C29H32N4O2 and a molecular weight of 468.59 . It is based on a 5,6,7,8 tetrahydropyrido[4,3-d]pyrimidine scaffold .Chemical Reactions Analysis
The binding of PK-Thpp to the TASK-3 channel is influenced by the fenestrations state of TASK-3 channels and occurs when they are open . The binding is mainly governed by hydrophobic contacts between the blocker and the residues of the binding site .Physical And Chemical Properties Analysis
PK-Thpp is a white to beige powder . It is soluble in water (10 mg/mL, clear) and DMSO (2 mg/mL, clear when warmed) . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Antagonist of TASK-3 Potassium Channels
PK-Thpp is a potent antagonist of tandem pore potassium channel subunit TASK-3 (KCNK9, K2P9.1). It has an IC50 value of 35 nM for TASK-3 compared to 303 nM for TASK-1 . This makes it a valuable tool in studying the function and regulation of these channels .
Oncogenic K+ Channel Research
TASK-3 channels have been identified as oncogenic K+ channels . The ability of PK-Thpp to block these channels can help in understanding their role in cancer biology and potentially lead to new therapeutic strategies .
Neurotransmitter Action
TASK-3 channels are highly expressed in the central nervous system and are involved in neurotransmitter action . PK-Thpp’s antagonistic action on these channels can provide insights into their role in neurotransmission .
Respiratory Stimulant
PK-Thpp has been found to act as a respiratory stimulant, stimulating breathing in isoflurane-anesthetized rats . This suggests potential applications in respiratory research and therapy .
Visual Sensitivity Regulation
TASK-3 channels regulate the intrinsic excitability and the light sensitivity of retinal ganglion cells . PK-Thpp, as a TASK-3 antagonist, can be used to study these processes and their implications for visual health and disease .
Aging Retina Research
The expression and function of TASK-3 channels are reduced in the aging retina . PK-Thpp can be used to study the role of these channels in the aging process and potential interventions to restore visual function .
Wirkmechanismus
Target of Action
PK-Thpp is a potent antagonist of the TASK-3 potassium (K+) channels , which are highly expressed in the central nervous system . These channels play a crucial role in regulating the membrane potential of excitable cells . TASK-3 is involved in neurotransmitter action and has been identified as an oncogenic K+ channel .
Mode of Action
PK-Thpp interacts with its targets, the TASK-3 channels, by blocking them . This blocking action is influenced by the fenestrations state of TASK-3 channels and occurs when they are open . The binding is mainly governed by hydrophobic contacts between PK-Thpp and the residues of the binding site . PK-Thpp also blocks TASK-1, the closest relative channel of TASK-3, but with almost nine-times less potency .
Biochemical Pathways
The biochemical pathways affected by PK-Thpp are primarily related to the regulation of membrane potential in excitable cells, such as neurons . By blocking the TASK-3 channels, PK-Thpp disrupts the normal functioning of these channels, leading to changes in the membrane potential and, consequently, the excitability of the cells .
Result of Action
The primary result of PK-Thpp’s action is the increased excitability of cells due to changes in their membrane potential . This can have various effects depending on the specific cell types and tissues involved. For instance, in the central nervous system, this could influence neurotransmitter action .
Action Environment
The action of PK-Thpp is influenced by the state of the TASK-3 channels it targets . Specifically, the compound’s binding to these channels is influenced by their fenestrations state and occurs when they are open . This suggests that the efficacy and stability of PK-Thpp’s action can be influenced by factors that affect the state of TASK-3 channels.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-[6-(4-phenylbenzoyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O2/c1-2-6-27(34)23-13-16-32(17-14-23)28-25-19-33(18-15-26(25)30-20-31-28)29(35)24-11-9-22(10-12-24)21-7-4-3-5-8-21/h3-5,7-12,20,23H,2,6,13-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZGRIRZVHNUSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PK-Thpp | |
Q & A
A: PK-THPP is a potent and selective antagonist of TASK-3 (KCNK9) potassium channels [, , ]. These channels are highly expressed in the central nervous system and are involved in regulating neuronal excitability []. By blocking TASK-3 channels, PK-THPP causes membrane depolarization and increases neuronal excitability []. This effect has been observed in various cell types, including rat carotid body type-1 cells [] and dorsal motor nucleus of the vagus nerve neurons [].
A: The binding of PK-THPP and its analogs to the TASK-3 channel is influenced by the "fenestrations state" of the channel, with binding predominantly occurring when the channel is in an open state []. The interaction is primarily driven by hydrophobic contacts between the molecule and residues within the binding site []. Interestingly, the presence of a hydrogen bond acceptor group capable of interacting with threonine residues in the selectivity filter significantly enhances potency, as observed in PK-THPP compared to less potent analogs lacking this feature [].
A: Yes, PK-THPP has shown promising results in both in vitro and in vivo studies. In isolated rat carotid body type-1 cells, PK-THPP inhibited TASK channel activity and triggered a rapid increase in intracellular calcium concentration ([Ca2+]i), primarily through membrane depolarization and voltage-gated Ca2+ entry []. This suggests a potential role for PK-THPP in modulating chemosensing and respiratory responses. In vivo studies using isoflurane-anesthetized rats demonstrated that intravenous administration of PK-THPP effectively stimulated breathing, even surpassing the effects of the known respiratory stimulant doxapram [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B610043.png)
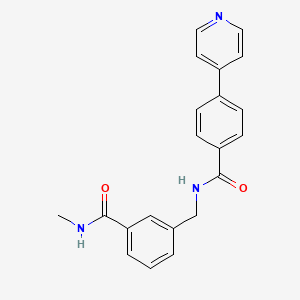
![(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide](/img/structure/B610046.png)
![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)


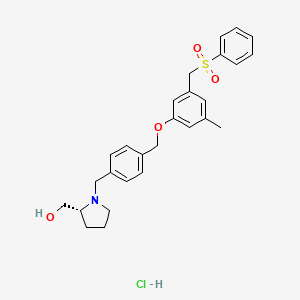
![N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide](/img/structure/B610052.png)
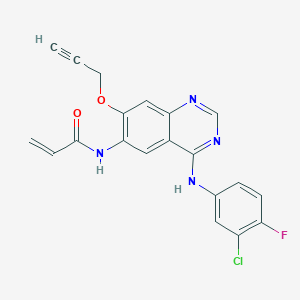
![1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol](/img/structure/B610057.png)
![N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide](/img/structure/B610058.png)
![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)
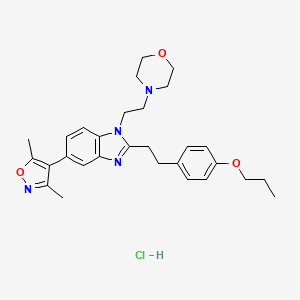
![N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide](/img/structure/B610065.png)